![molecular formula C11H12BrN3 B13306444 N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13306444.png)
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The molecular structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve the direct condensation of carboxylic acids and amines under ultrasonic irradiation. This method is considered green and efficient, utilizing a reusable catalyst and providing high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Bromo-1,1′4′,1″-terphenyl: Used in organic synthesis and material science.
Uniqueness
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3 |
InChI-Schlüssel |
FJKRBCFHCZXGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


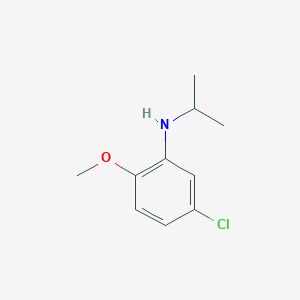
![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
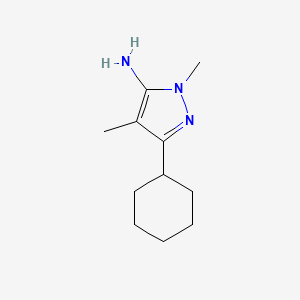
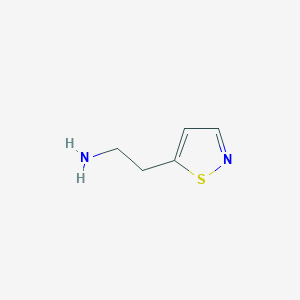

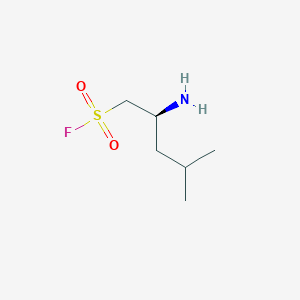
amine](/img/structure/B13306396.png)
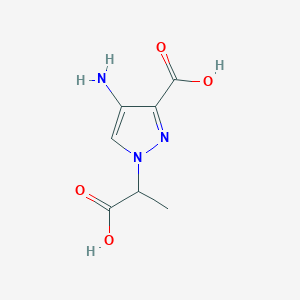
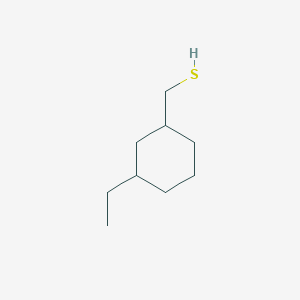
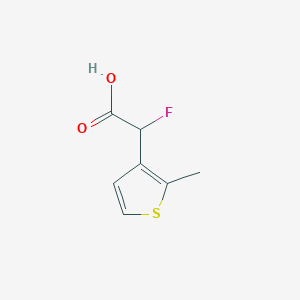

![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)

![4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)
